4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is a compound that features a benzimidazole moiety linked to a phenol group via an ethenyl bridge. This structure is significant due to the biological and chemical properties imparted by the benzimidazole ring, which is known for its pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol typically involves the condensation of o-phenylenediamine with an aldehyde, followed by oxidation. The benzimidazole ring is formed through the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate . The ethenyl linkage is introduced by reacting the benzimidazole derivative with an appropriate vinyl compound under basic conditions.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pH control, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Nitro or halogenated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol involves its interaction with biological targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound, known for its broad pharmacological activities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, showing diverse biological activities.
Uniqueness
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol is unique due to its specific ethenyl linkage and phenol group, which confer distinct chemical reactivity and biological properties compared to other benzimidazole derivatives.
Eigenschaften
Molekularformel |
C16H14N2O |
---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-2-8-14-15(10-11)18-16(17-14)9-5-12-3-6-13(19)7-4-12/h2-10,19H,1H3,(H,17,18)/b9-5+ |
InChI-Schlüssel |
FHDQVFVZFNXKKO-WEVVVXLNSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C=C/C3=CC=C(C=C3)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(N2)C=CC3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.